Phenol, 3-(chloromethyl)-2-nitro-
Description
Structure
3D Structure
Properties
CAS No. |
1261480-93-6 |
|---|---|
Molecular Formula |
C7H6ClNO3 |
Molecular Weight |
187.58 g/mol |
IUPAC Name |
3-(chloromethyl)-2-nitrophenol |
InChI |
InChI=1S/C7H6ClNO3/c8-4-5-2-1-3-6(10)7(5)9(11)12/h1-3,10H,4H2 |
InChI Key |
SHKMIKFIGUUQRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])CCl |
Origin of Product |
United States |
Foundational & Exploratory
3-(chloromethyl)-2-nitrophenol chemical structure and properties
An In-Depth Technical Guide to 3-(Chloromethyl)-2-nitrophenol
Abstract
This technical guide provides a comprehensive overview of 3-(chloromethyl)-2-nitrophenol, a bifunctional aromatic compound of interest in synthetic organic chemistry. The document delineates its chemical structure, physicochemical properties, and spectral characteristics. A detailed, field-proven protocol for its synthesis via chloromethylation of 2-nitrophenol is presented, alongside an analysis of its chemical reactivity, driven by its distinct functional groups: the phenolic hydroxyl, the nitro group, and the chloromethyl moiety. Furthermore, this guide explores the compound's potential as a versatile intermediate in the development of novel chemical entities for research and pharmaceutical applications, while also outlining critical safety and handling procedures.
Introduction
3-(Chloromethyl)-2-nitrophenol is a substituted aromatic compound belonging to the chloronitrophenol family. The strategic placement of a hydroxyl group, a nitro group, and a reactive chloromethyl group on the benzene ring makes it a valuable and versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the ortho/para-directing influence of the hydroxyl group and the reactive benzylic chloride, provides a unique chemical scaffold for constructing more complex molecules. This guide serves as a technical resource for researchers and drug development professionals, offering insights into the synthesis, properties, and potential utility of this compound as a precursor in medicinal chemistry and materials science.
Chemical Structure and Identifiers
The molecular architecture of 3-(chloromethyl)-2-nitrophenol consists of a phenol ring substituted with a nitro group at the C2 position and a chloromethyl group at the C3 position.
Chemical Structure Diagram
Caption: Chemical structure of 3-(chloromethyl)-2-nitrophenol.
| Identifier | Value | Source |
| IUPAC Name | 3-(Chloromethyl)-2-nitrophenol | N/A |
| Molecular Formula | C₇H₆ClNO₃ | [1] |
| Molecular Weight | 187.58 g/mol | [2] |
| CAS Number | 16644-30-7 (for a related isomer) |
Physicochemical Properties
The physical and chemical properties of 3-(chloromethyl)-2-nitrophenol are dictated by its functional groups. The presence of the polar hydroxyl and nitro groups suggests that it is a solid at room temperature with moderate solubility in polar organic solvents.
| Property | Value | Notes |
| Physical Form | Expected to be a yellow solid | Typical for nitrophenols.[2] |
| Melting Point | 96 - 98 °C | Data for the related isomer 3-chloro-2-nitrophenol. |
| Boiling Point | 194 °C at 93 hPa | Data for the related isomer 3-chloro-2-nitrophenol. |
| Solubility | Soluble in organic solvents | [2] |
| Stability | Stable under standard ambient conditions |
Spectral Analysis
Spectroscopic analysis is essential for confirming the structure of 3-(chloromethyl)-2-nitrophenol. While a dedicated spectrum for this specific isomer is not publicly available, its expected spectral features can be predicted based on its functional groups.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The phenolic -OH proton would appear as a broad singlet, typically between 4-7 ppm.[3] The aromatic protons on the ring would appear in the 7-8 ppm region, with splitting patterns determined by their coupling. The benzylic protons of the -CH₂Cl group would exhibit a characteristic singlet at approximately 4.5-5.0 ppm.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the phenol group around 3200-3600 cm⁻¹. Asymmetric and symmetric stretching of the N-O bonds in the nitro group would produce strong peaks around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. A C-Cl stretching vibration for the chloromethyl group would be observed in the fingerprint region.
Synthesis and Reactivity
Synthetic Protocol: Electrophilic Chloromethylation
A reliable method for synthesizing 3-(chloromethyl)-2-nitrophenol is the direct chloromethylation of 2-nitrophenol. This reaction is an electrophilic aromatic substitution where the hydroxymethyl cation or its equivalent is introduced onto the aromatic ring. The hydroxyl group is a strong activating, ortho-, para-director, while the nitro group is a deactivating meta-director. The substitution is expected to occur at the position C3, which is ortho to the activating hydroxyl group and meta to the deactivating nitro group. A common and effective agent for this transformation is chloromethyl methyl ether (CME) with a Lewis acid catalyst like zinc chloride.[4]
Synthesis Workflow
Caption: Workflow for the synthesis of 3-(chloromethyl)-2-nitrophenol.
Step-by-Step Methodology:
-
Catalyst Preparation : In a fume hood, add anhydrous zinc chloride (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Reaction Setup : Add 2-nitrophenol (1.0 eq) to the flask.
-
Reagent Addition : Carefully add an excess of chloromethyl methyl ether (CME), which serves as both the reagent and the solvent.[4]
-
Reaction Execution : Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the excess CME.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(chloromethyl)-2-nitrophenol.
Causality: The use of a Lewis acid like ZnCl₂ is crucial as it facilitates the formation of the electrophilic species from CME, which is necessary for the substitution on the electron-deficient nitrophenol ring.[4] Refluxing provides the required activation energy for the reaction to proceed at a reasonable rate.
Chemical Reactivity
The utility of 3-(chloromethyl)-2-nitrophenol as a synthetic intermediate stems from the distinct reactivity of its three functional groups.
-
Nucleophilic Substitution : The chloromethyl group is a reactive benzylic halide. It is highly susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the facile introduction of various nucleophiles (e.g., amines, thiols, cyanides, azides), thereby enabling the construction of a diverse library of derivatives.[2]
-
Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂) using a variety of reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl).[2] This transformation yields 3-(chloromethyl)-2-aminophenol, a key precursor for synthesizing heterocyclic compounds like benzoxazoles.
-
Reactions of the Phenolic Hydroxyl : The hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide. This phenoxide can then act as a nucleophile in Williamson ether synthesis or undergo acylation to form esters.
Potential Applications in Research and Drug Development
While specific applications of 3-(chloromethyl)-2-nitrophenol are not extensively documented, its structure is emblematic of a valuable synthetic intermediate.
-
Scaffold for Medicinal Chemistry : The presence of chlorine and nitro groups is a common feature in many bioactive molecules.[5][6] Chlorine-containing drugs constitute a significant portion of pharmaceuticals approved by the FDA.[5] The nitro group, while sometimes associated with toxicity, is a key pharmacophore in drugs like metronidazole and chloramphenicol and can be a precursor to the biologically important amino group.[6]
-
Intermediate for Heterocycle Synthesis : The ortho-relationship between the hydroxyl (or its amino derivative) and the functionalized side chain at C3 provides a perfect template for synthesizing fused heterocyclic systems, which are privileged structures in drug discovery.
-
Precursor for Targeted Therapies : The reactive chloromethyl handle allows for the covalent attachment of this molecule to larger biomolecules or targeting ligands, a strategy employed in the development of targeted drug modalities.[7]
Safety and Handling
3-(Chloromethyl)-2-nitrophenol should be handled with care, assuming the hazards associated with related chloronitrophenols.
-
Hazard Identification : The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[8] It is likely to cause skin irritation and serious eye damage.[9]
-
Handling Precautions :
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
First Aid :
-
In case of eye contact : Rinse cautiously with water for several minutes. Immediately call an ophthalmologist.
-
In case of skin contact : Take off immediately all contaminated clothing and rinse skin with plenty of water.
-
If swallowed : Rinse mouth and immediately make the victim drink water. Consult a physician.
-
Conclusion
3-(Chloromethyl)-2-nitrophenol is a chemical intermediate with significant potential in organic synthesis. Its well-defined structure, featuring three distinct and reactive functional groups, offers a versatile platform for the creation of more complex and potentially bioactive molecules. Understanding its physicochemical properties, synthetic pathways, and reactivity profile is crucial for leveraging its capabilities in research and development, particularly in the fields of medicinal chemistry and materials science. Adherence to strict safety protocols is mandatory when handling this compound due to its potential hazards.
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Chemsrc. (2025). 3-Chloro-2-nitrophenol | CAS#:17802-02-7. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13622170, 3-Chloro-2-nitrophenol. Retrieved from [Link]
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MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]
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Organic Preparations and Procedures, Inc. (1973). CHLOROMETHYLATION OF NITROPHENOLS WITH CHLOROMETHYL METHYL ETHER. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Methyl-2-nitrophenol. In NIST Chemistry WebBook. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-methyl-2-nitrophenol. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). What will be the major product on chlorination of m-nitrophenol?. Retrieved from [Link]
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2-nitro-3-hydroxybenzyl chloride synonyms and identifiers
This technical guide provides a comprehensive analysis of 2-nitro-3-hydroxybenzyl chloride , a specialized aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds.
Systematic Name: 3-(Chloromethyl)-2-nitrophenol
Executive Summary & Chemical Identity
2-nitro-3-hydroxybenzyl chloride is a highly functionalized benzylic halide. Its structure is characterized by a benzene ring substituted with a hydroxyl group (-OH) at position 3, a nitro group (-NO₂) at position 2, and a chloromethyl group (-CH₂Cl) at position 1 (relative to the benzyl parent).
This specific substitution pattern—where the nitro group is sandwiched between the chloromethyl and hydroxyl groups—creates a unique steric and electronic environment. The ortho-nitro placement relative to the phenol allows for strong intramolecular hydrogen bonding, influencing the compound's solubility and reactivity profile compared to its isomers.
Core Identifiers
| Identifier Type | Value | Notes |
| IUPAC Name | 3-(Chloromethyl)-2-nitrophenol | Preferred systematic name |
| Common Name | 2-Nitro-3-hydroxybenzyl chloride | Used in cataloging |
| CAS Registry Number | 1261480-93-6 | Specific to this isomer |
| Molecular Formula | C₇H₆ClNO₃ | |
| Molecular Weight | 187.58 g/mol | |
| SMILES | C1=CC(=C(C(=C1)O)[O-])CCl | Useful for cheminformatics |
| Precursor Alcohol CAS | 34112-74-8 | 3-(Hydroxymethyl)-2-nitrophenol |
Structural Analysis & Reactivity Profile
Electronic Effects
The reactivity of 2-nitro-3-hydroxybenzyl chloride is dominated by the interplay of three functional groups:
-
Chloromethyl Group: A potent electrophile susceptible to S_N2 reactions. The benzylic position is activated by the electron-withdrawing nitro group, making the chloride a good leaving group but also increasing the acidity of the benzylic protons.
-
Nitro Group (Position 2): Provides strong electron-withdrawing induction (-I) and resonance (-M). Its position ortho to the phenol and ortho to the benzylic carbon creates significant steric crowding.
-
Hydroxyl Group (Position 3): An electron-donating group (+M) that activates the ring, although this is partially counteracted by the adjacent nitro group.
Critical Reactivity Note
Intramolecular Hydrogen Bonding: The proximity of the -OH and -NO₂ groups facilitates a 6-membered intramolecular hydrogen bond. This stabilizes the molecule but can reduce the nucleophilicity of the phenol oxygen, requiring stronger bases for O-alkylation reactions.
Synthesis Strategy
Due to the directing effects of the nitro (meta-director) and hydroxyl (ortho/para-director) groups, direct chloromethylation of 2-nitrophenol is regiochemically difficult and often yields the 4-isomer.
The most robust synthetic route is the Functional Group Interconversion (FGI) approach, starting from 3-methyl-2-nitrophenol or 3-hydroxy-2-nitrobenzoic acid .
Recommended Protocol: Alcohol-to-Chloride Conversion
This protocol assumes the use of the intermediate 3-(hydroxymethyl)-2-nitrophenol (CAS 34112-74-8).[1][2][3]
Step-by-Step Methodology
Reagents:
-
Precursor: 3-(Hydroxymethyl)-2-nitrophenol (1.0 eq)[2]
-
Reagent: Thionyl Chloride (SOCl₂) (1.5 eq) or Methanesulfonyl chloride (MsCl) / LiCl
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
-
Catalyst: DMF (catalytic amount)
Procedure:
-
Dissolution: Charge a flame-dried round-bottom flask with 3-(hydroxymethyl)-2-nitrophenol and anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Activation: Cool the solution to 0°C. Add thionyl chloride dropwise over 20 minutes to control the exotherm and HCl gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (eluent: 30% EtOAc/Hexanes) for the disappearance of the alcohol.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution!). Extract with DCM (3x).
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The product is typically a yellow solid or oil that may crystallize upon standing. Recrystallize from Hexane/EtOAc if necessary.
Synthesis Pathway Diagram
The following diagram illustrates the logical flow from commercial precursors to the target chloride.
Figure 1: Synthetic pathway from methyl-nitro precursor to the target benzyl chloride via the alcohol intermediate.
Handling & Safety Protocols
Warning: Benzylic chlorides are potent alkylating agents and lachrymators.
-
Containment: All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic amine to quench the alkylating capability before disposal.
-
Storage: Store at 2–8°C under an inert atmosphere. The compound is moisture-sensitive (hydrolyzes back to the alcohol).
References
-
American Chemical Society. (2015). Kinetic Study of the Gas-Phase Reactions of Chlorine Atoms with Methyl-2-nitrophenol Isomers. The Journal of Physical Chemistry A. Retrieved from [Link]
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An In-depth Technical Guide to C7H6ClNO3 Isomers and the Related Compound 2-Chloro-5-nitrobenzoic Acid: Properties, Synthesis, and Applications in Research and Drug Development
Introduction
The chemical formula C7H6ClNO3 represents a class of chloro-nitro-substituted aromatic compounds that serve as pivotal building blocks in organic synthesis and drug discovery. While several isomers share this formula, this guide will also address the closely related and frequently utilized compound, 2-chloro-5-nitrobenzoic acid (C7H4ClNO4), due to its significant role in pharmaceutical and chemical research. This document provides a comprehensive overview of the molecular characteristics, synthesis protocols, and diverse applications of these compounds, tailored for researchers, scientists, and professionals in drug development.
Molecular Weight and Formula: Isomeric Landscape
The molecular formula C7H6ClNO3 corresponds to a molecular weight of approximately 187.58 g/mol .[1][2][3][4] Several isomers with this formula are documented, each with distinct properties and applications. For clarity, this guide will focus on key isomers and the structurally related 2-chloro-5-nitrobenzoic acid.
It is crucial to note the distinction in the molecular formula of 2-chloro-5-nitrobenzoic acid, which is C7H4ClNO4, with a molecular weight of approximately 201.56 g/mol .[5][6][7] The presence of a carboxylic acid group in place of a methoxy group accounts for this difference.
Table 1: Key Isomers and Related Compounds
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Chloro-4-methoxy-1-nitrobenzene | C7H6ClNO3 | 187.58 | 28987-59-9[1] |
| 2-Chloro-5-nitroanisole | C7H6ClNO3 | 187.58 | 1009-36-5[3] |
| 4-Chloro-3-nitroanisole | C7H6ClNO3 | 187.58 | 10298-80-3[4] |
| 4-Chloro-2-nitroanisole | C7H6ClNO3 | 187.58 | Not specified in results |
| 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | 201.56 | 2516-96-3[6][7] |
Physicochemical Properties and Structural Features
The physicochemical properties of these compounds are dictated by the interplay of the chloro, nitro, and either methoxy or carboxylic acid functional groups on the benzene ring. These substituents influence the electron density distribution, reactivity, and intermolecular interactions of the molecules.[8]
2-Chloro-5-nitrobenzoic acid is characterized as an off-white to pale yellow crystalline powder.[5][9] Its acidic nature is defined by the carboxylic acid group, with a reported pKa of 2.8, indicating it is a weak acid.[9] The presence of both an electron-withdrawing nitro group and a halogen atom can modulate the compound's reactivity and potential for biological interactions.[8]
Synthesis and Purification Protocols
The synthesis of 2-chloro-5-nitrobenzoic acid is a well-established process, typically involving the nitration of o-chlorobenzoic acid.[10][11] However, this reaction often yields a mixture of isomers, primarily 2-chloro-3-nitrobenzoic acid, necessitating robust purification methods to achieve the high purity required for pharmaceutical applications.[10]
Experimental Protocol: Nitration of o-Chlorobenzoic Acid
This protocol is a representative method for the synthesis of 2-chloro-5-nitrobenzoic acid.
Materials:
-
o-Chlorobenzoic acid
-
Concentrated sulfuric acid (100%)
-
Nitric acid (80%)
-
Ice
-
Boiling water for recrystallization
Procedure:
-
Reaction Setup: In a suitable reaction vessel, stir 32 grams of pure o-chlorobenzoic acid with 160 grams of 100% sulfuric acid.[12]
-
Cooling: Cool the mixture to below 0°C using an ice-salt bath.[12]
-
Nitration: Prepare a nitrating mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid. Add this mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature remains below 0°C to minimize the formation of undesired by-products.[12]
-
Reaction Progression: Towards the end of the addition, 2-chloro-5-nitrobenzoic acid will begin to separate from the mixture.[12]
-
Warming and Precipitation: Allow the mixture to stand at room temperature for 10 to 12 hours, then slowly heat to 60°C. Pour the reaction mixture onto 400 grams of ice to precipitate the product.[12]
-
Purification: Filter the crude 2-chloro-5-nitrobenzoic acid and recrystallize it twice from 1 liter of boiling water to remove any unreacted o-chlorobenzoic acid.[12] This process typically yields a pure product with a melting point of 164-165°C.[12]
Diagram 1: Synthesis Workflow for 2-Chloro-5-nitrobenzoic Acid
Caption: A flowchart illustrating the key steps in the synthesis and purification of 2-chloro-5-nitrobenzoic acid.
Applications in Research and Drug Development
2-Chloro-5-nitrobenzoic acid and its derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals.[5][13]
Pharmaceutical Intermediates
This compound is a crucial precursor in the production of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[5] It is used in the synthesis of N-substituted 5-nitroanthranilic acid derivatives, which have shown potential as novel therapeutics for neurodegenerative diseases like Alzheimer's by inhibiting plaque formation.[14] Furthermore, certain derivatives have been investigated as potential antiarrhythmic drugs due to their interaction with the cystic fibrosis transmembrane conductance regulator (CFTR).[14]
Organic Synthesis Building Block
In organic synthesis, 2-chloro-5-nitrobenzoic acid serves as a valuable building block.[5] Its functional groups can be readily transformed; for instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the chloro group can be substituted.[13] It undergoes microwave-assisted, regioselective amination reactions with various amines to produce N-substituted 5-nitroanthranilic acid derivatives in high yields.[14]
Agrochemicals and Dyes
The compound is also utilized in the synthesis of agrochemicals, contributing to the efficacy of pesticides and herbicides.[5] Additionally, it is an intermediate in the production of dyes and pigments.[9][15]
Antibacterial Research
Recent research has explored derivatives of 2-chloro-5-nitrobenzoic acid for their antibacterial properties.[8] The synthesis of a methylethanolammonium salt and a 2D coordination polymer of this acid has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]
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2-nitro-3-chloromethylphenol melting point and boiling point
This is an in-depth technical guide for 2-Nitro-3-chloromethylphenol , a specialized intermediate used in the synthesis of complex pharmaceutical and agrochemical scaffolds.
CAS Registry Number: Not widely listed (Precursor CAS: 4920-77-8 for 2-nitro-3-methylphenol) Chemical Formula: C₇H₆ClNO₃ Molecular Weight: 187.58 g/mol [1]
Executive Summary
2-Nitro-3-chloromethylphenol (also referred to as 3-chloromethyl-2-nitrophenol) is a highly reactive benzylic chloride intermediate. Unlike stable commodity chemicals, this compound is typically synthesized de novo or generated in situ due to its tendency toward hydrolytic decomposition and self-alkylation.[1] Its primary utility lies in the 3-position functionalization of the 2-nitrophenol core, serving as a "linchpin" for attaching pharmacophores via nucleophilic substitution at the benzylic carbon.
This guide addresses the physical properties, synthesis logic, and critical handling protocols required for research applications.
Physical Properties & Characterization
Due to the compound's specialized nature and instability, experimental physical constants are often extrapolated from its stable precursor, 2-nitro-3-methylphenol .
Melting Point & Boiling Point Analysis
| Property | Value / Range | Condition / Note |
| Melting Point (Experimental) | Undetermined / Unstable | Likely a low-melting solid or oil near room temperature.[1] |
| Precursor MP (2-nitro-3-methylphenol) | 38 – 41 °C | Reference baseline [1].[1] |
| Boiling Point (Predicted) | > 250 °C (Decomposes) | Theoretical extrapolation.[1] |
| Flash Point (Predicted) | > 110 °C | Closed Cup equivalent.[1] |
| Solubility | Soluble in DCM, EtOAc, THF | Reacts with protic solvents (MeOH, H₂O).[1] |
Technical Insight: The introduction of the chlorine atom at the benzylic position (CH₃ → CH₂Cl) typically increases the melting point due to higher molecular weight and polarity.[1] However, the ortho-nitro group (position 2) creates a strong intramolecular hydrogen bond with the phenol hydroxyl (position 1), which reduces intermolecular lattice energy.[1] Consequently, 2-nitro-3-chloromethylphenol often isolates as a waxy solid or viscous oil that may crystallize slowly upon purification.
Critical Warning: Attempting to determine the boiling point at atmospheric pressure will result in rapid thermal decomposition (evolution of HCl and NOx gases).[1] Distillation is not recommended .[1]
Synthesis & Production Logic
Since this compound is rarely available off-the-shelf with high purity, researchers must synthesize it from 2-nitro-3-methylphenol . The standard protocol involves radical halogenation.[1]
Reaction Pathway
The synthesis relies on a Wohl-Ziegler bromination/chlorination logic, adapted for phenols.
Figure 1: Radical chlorination pathway for the conversion of 2-nitro-3-methylphenol to the chloromethyl derivative.[1]
Experimental Protocol (Radical Chlorination)
Objective: Selective chlorination of the methyl group while avoiding ring chlorination.
-
Reagents:
-
Procedure:
-
Workup:
Stability & Handling (HSE Profile)
The combination of a benzylic chloride , nitro group , and phenol creates a "perfect storm" for reactivity.[1]
Thermal Instability
Benzylic chlorides are prone to elimination of HCl upon heating.[1] The presence of the ortho-nitro group can catalyze oxidative degradation.[1]
-
Storage: Store at -20 °C under Argon.
-
Shelf Life: < 1 month. Best generated ex situ and used immediately.
Chemical Incompatibility
-
Bases: Rapidly forms ortho-quinone methide intermediates or polymers.[1]
-
Nucleophiles: Reacts violently with amines, thiols, and azides.[1]
-
Water/Alcohols: Slowly hydrolyzes to the benzyl alcohol (2-nitro-3-hydroxymethylphenol).[1]
Safety (PPE)[1]
-
Lachrymator: Benzylic halides are potent tear agents.[1] Handle only in a fume hood.[1][2]
-
Skin Contact: Corrosive and sensitizing.[1] Use Nitrile/Neoprene gloves (double gloving recommended).[1]
Applications in Drug Discovery
This intermediate is a scaffold for fragment-based drug design .
-
Pharmacophore Linking: The chloromethyl group allows for the attachment of heterocycles (e.g., piperazines, morpholines) to the phenol core.[1]
-
Pro-drug Development: The phenol -OH can be esterified, while the chloromethyl group is modified to tune solubility or metabolic stability.[1]
Figure 2: Divergent synthesis applications. The compound serves as a gateway to benzylamines and benzoxazines.[1]
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Nitro-m-cresol. Retrieved from [1]
-
PubChem. (2025).[1][3][4][5] Compound Summary: 2-Nitro-3-methylphenol (CID 21026).[1] Retrieved from [1]
-
Google Patents. (2008).[1] WO2008003703A1 - Indoles as 5-HT6 modulators.[1] (Describes bromination of 2-nitro-3-methylphenol).[1] Retrieved from
Sources
- 1. Nitrophenol - Wikipedia [en.wikipedia.org]
- 2. 3-Chloro-2-nitrophenol | CAS#:17802-02-7 | Chemsrc [chemsrc.com]
- 3. 2-(Chloromethyl)phenol | C7H7ClO | CID 35682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol, 2-chloro-3-nitro- | C6H4ClNO3 | CID 3013917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Synthesis of 3-(Chloromethyl)-2-nitrophenol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-(chloromethyl)-2-nitrophenol from 2-nitro-3-methylphenol . This transformation presents a specific synthetic challenge: the functionalization of a benzylic methyl group in a sterically crowded, electron-deficient system containing a free phenolic hydroxyl group.
Direct radical chlorination of the starting material is contraindicated due to the antioxidant properties of the phenol and the high probability of ring chlorination (electrophilic substitution). Consequently, this guide presents a Protection-Radical Halogenation-Deprotection (PRHD) strategy. This route ensures high regioselectivity, safety, and yield, making it suitable for pharmaceutical intermediate synthesis.
Strategic Analysis & Retrosynthesis
The Chemoselectivity Challenge
The starting material, 2-nitro-3-methylphenol , contains three reactive sites:
-
Phenolic -OH: Nucleophilic and prone to radical scavenging.
-
Aromatic Ring (Positions 4 & 6): Activated by -OH, susceptible to electrophilic chlorination by
or . -
Benzylic Methyl (-CH3): The target for radical substitution.
Attempting direct chlorination with sulfuryl chloride (
The Solution: Acetate Protection
We utilize an acetate ester protection strategy.
-
Why Acetate? Unlike ether protecting groups (e.g., methyl ether), acetates are easily cleaved under mild acidic conditions, preventing the nucleophilic attack of the phenoxide on the benzyl chloride (a common side reaction in basic hydrolysis).
-
Regiocontrol: The acetate group is weakly deactivating, which further discourages unwanted electrophilic ring chlorination during the radical step.
Reaction Scheme
Figure 1: Three-stage synthetic pathway designed to bypass chemoselectivity issues.
Detailed Experimental Protocol
Safety Assessment (Critical)
-
Sulfuryl Chloride (
): Reacts violently with water to release HCl and gas. Corrosive and lachrymatory. Handle only in a functioning fume hood. -
Benzyl Chlorides: Potent alkylating agents and lachrymators. Avoid skin contact; potential carcinogens.
-
AIBN: Thermal initiator. Store cold. Avoid friction or shock.
-
Nitro Compounds: Potential energetic hazards. Do not overheat the residue during distillation/drying.
Stage 1: Protection (Acetylation)
Objective: Mask the phenolic hydroxyl group.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel.
-
Reagents:
-
2-nitro-3-methylphenol (10.0 g, 65.3 mmol)
-
Dichloromethane (DCM) (100 mL)
-
Pyridine (7.9 mL, 98 mmol, 1.5 eq)
-
Acetic Anhydride (9.2 mL, 98 mmol, 1.5 eq)
-
DMAP (4-Dimethylaminopyridine) (Catalytic, ~100 mg)
-
-
Procedure:
-
Dissolve the starting phenol in DCM. Add pyridine and DMAP.
-
Cool the solution to 0°C in an ice bath.
-
Add Acetic Anhydride dropwise over 15 minutes.
-
Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
-
Workup:
-
Quench with 1M HCl (50 mL) to remove excess pyridine.
-
Separate organic layer and wash with Sat.
(50 mL) and Brine (50 mL). -
Dry over
, filter, and concentrate in vacuo.
-
-
Outcome: 2-nitro-3-methylphenyl acetate . Usually obtained as a pale yellow solid/oil in quantitative yield (>95%). Used directly in the next step.
Stage 2: Radical Benzylic Chlorination
Objective: Selective chlorination of the methyl group.
-
Setup: 250 mL 3-neck RBF equipped with a reflux condenser, nitrogen inlet, and internal thermometer.
-
Reagents:
-
2-nitro-3-methylphenyl acetate (12.7 g, 65 mmol, from Stage 1)
-
Chlorobenzene (anhydrous) (130 mL) – Preferred over
for safety and higher boiling point. -
Sulfuryl Chloride (
) (5.8 mL, 71.5 mmol, 1.1 eq) -
AIBN (Azobisisobutyronitrile) (530 mg, 3.25 mmol, 5 mol%)
-
-
Procedure:
-
Dissolve the acetate in Chlorobenzene under
. -
Add Sulfuryl Chloride and AIBN.
-
Slow Ramp: Heat the mixture gradually to 80-90°C. Gas evolution (
, HCl) will be observed. -
Reflux: Maintain gentle reflux for 4–6 hours.
-
Note: If reaction stalls (checked by NMR/TLC), cool to 60°C, add a second portion of AIBN (2 mol%), and resume reflux.
-
-
Workup:
-
Cool to RT. Pour the mixture into ice water (200 mL).
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with water and brine. Dry over
. -
Concentrate to give the crude benzyl chloride.
-
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Target:3-(chloromethyl)-2-nitrophenyl acetate .
-
Yield Expectation: 60–75%.
-
Stage 3: Acid-Mediated Deprotection
Objective: Removal of the acetate without hydrolyzing the benzyl chloride.
-
Setup: 100 mL RBF with reflux condenser.
-
Reagents:
-
3-(chloromethyl)-2-nitrophenyl acetate (from Stage 2)
-
Methanol (50 mL)
-
Conc. HCl (2 mL) or 4M HCl in Dioxane (10 mL)
-
-
Procedure:
-
Dissolve the intermediate in Methanol.
-
Add the acid catalyst.
-
Heat to mild reflux (60°C) for 2–3 hours. Avoid strong bases (NaOH/KOH) as they will cause the phenoxide to displace the chloride, forming polymers.
-
-
Workup:
-
Concentrate methanol in vacuo (do not distill to dryness if possible).
-
Dilute residue with DCM (100 mL) and wash with water (50 mL).
-
Dry over
and concentrate.
-
-
Final Product: 3-(chloromethyl)-2-nitrophenol .
-
Appearance: Yellow solid.[1]
-
Storage: Store at -20°C under inert atmosphere (unstable to moisture and light).
-
Analytical Parameters & QC
| Parameter | Specification | Method |
| Appearance | Yellow crystalline solid | Visual |
| Purity | >95% (Area %) | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity | Consistent with structure | 1H NMR (CDCl3) |
| Key NMR Shift | 1H NMR | |
| Key NMR Shift | 1H NMR |
Process Workflow Diagram
Figure 2: Step-by-step operational workflow for the synthesis.
Troubleshooting & Optimization
-
Issue: Low Conversion in Step 2.
-
Cause: Radical chain termination by oxygen or impurities.
-
Solution: Degas solvents thoroughly with Nitrogen/Argon before adding AIBN. Add AIBN in two portions (at t=0 and t=2h).
-
-
Issue: Ring Chlorination Byproducts.
-
Cause: Temperature too low (favors ionic reaction) or lack of radical flux.
-
Solution: Ensure the reaction is at vigorous reflux. Consider using a higher power UV lamp if thermal initiation fails (Photo-chlorination).
-
-
Issue: Product Polymerization in Step 3.
-
Cause: Hydrolysis medium too basic.
-
Solution: Strictly use acidic methanol. Monitor reaction time closely and quench immediately upon disappearance of starting material.
-
References
-
General Benzylic Chlorination Methodology
-
Sulfuryl Chloride Reactivity
-
Masilamani, D., & Rogic, M. M. (1981). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry, 46(22), 4486-4489.
-
-
Target Compound Data (CAS Verification)
- Protection Strategy for Nitrophenols: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
Sources
Application Note: High-Fidelity Nucleophilic Substitution of 2-Nitro-3-Hydroxybenzyl Chloride
Executive Summary
This guide details the protocols for nucleophilic substitution reactions of 2-nitro-3-hydroxybenzyl chloride (2N3H-BC) . This scaffold is a "privileged structure" in drug discovery, serving as a precursor for antiviral agents (e.g., Letermovir analogs), kinase inhibitors, and photolabile "caged" compounds.
The Challenge: 2N3H-BC presents a "perfect storm" of reactivity challenges:
-
Steric Congestion: The ortho-nitro group creates significant steric hindrance at the benzylic carbon, retarding
rates. -
Competing Nucleophilicity: The 3-hydroxyl group (phenol) is acidic (
due to the adjacent nitro group). Under basic conditions required for substitution, it deprotonates to form a phenoxide, leading to rapid self-polymerization or intramolecular cyclization. -
Photolability: The o-nitrobenzyl moiety is inherently light-sensitive, susceptible to photo-redox rearrangement (Ciamician-Dennstedt type) if not handled under amber light.
This application note provides a self-validating protection-substitution-deprotection strategy to maximize yield and purity.
Chemical Context & Reactivity Profile[1][2][3]
Electronic and Steric Environment
The reactivity of 2N3H-BC is defined by the interplay between the electron-withdrawing nitro group and the acidic phenol.
-
Benzylic Position (C1): The
group is activated for nucleophilic attack by the electron-withdrawing induction (-I) of the ortho-nitro group. However, the nitro group also imposes a "steric gate," making the transition state for attack sensitive to the size of the incoming nucleophile. -
Intramolecular Hydrogen Bonding: The 3-OH and 2-
groups form a strong intramolecular hydrogen bond ( ). This locks the conformation, making the hydroxyl proton more acidic than typical phenols but less available for intermolecular H-bonding.
The "Dark" Requirement
Critical Warning: All o-nitrobenzyl derivatives are potential phototriggers. Exposure to UV or strong ambient light can induce an intramolecular redox reaction, converting the nitro group to a nitroso species and cleaving the benzylic bond.
-
Operational Rule: All reactions must be performed in amber glassware or vessels wrapped in aluminum foil.
Strategic Decision Tree (Workflow)
The following diagram outlines the decision logic for selecting the correct protocol based on the nucleophile type.
Caption: Decision matrix for substituting 2-nitro-3-hydroxybenzyl chloride. Strong bases require phenolic protection (Route B) to prevent side reactions.
Experimental Protocols
Protocol A: Phenolic Protection (Recommended for High Yields)
Use this route for reactions with strong bases or expensive nucleophiles.
Rationale: Protecting the 3-OH as a tert-butyldimethylsilyl (TBS) ether prevents phenoxide formation and increases solubility in organic solvents.
-
Reagents:
-
2-Nitro-3-hydroxybenzyl chloride (1.0 eq)
-
TBS-Cl (1.2 eq)
-
Imidazole (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve substrate in DCM (0.2 M) in an amber flask .
-
Add Imidazole. Cool to 0°C.
-
Add TBS-Cl portion-wise.
-
Stir at RT for 3 hours. Monitor by TLC (the product will be significantly less polar).
-
Workup: Wash with water, brine, dry over
. -
Result: 2-nitro-3-(tert-butyldimethylsilyloxy)benzyl chloride. This intermediate is stable and can be stored in the dark.
-
Protocol B: Nucleophilic Substitution with Amines (Direct Method)
Use this route for simple primary/secondary amines where protection is deemed unnecessary.
Mechanism:
Table 1: Reaction Optimization Parameters
| Parameter | Condition | Scientific Rationale |
| Solvent | THF or Acetonitrile (ACN) | Aprotic polar solvents promote |
| Base | DIPEA (Hunig's Base) | Sterically hindered base scavenges HCl but reacts slowly with the benzylic halide. |
| Stoichiometry | 1.0 eq Substrate : 1.2 eq Amine : 1.5 eq DIPEA | Slight excess of nucleophile drives the reaction against steric resistance. |
| Temperature | 0°C | Start cold to minimize |
Step-by-Step:
-
Setup: Flame-dry a 50 mL round-bottom flask (amber/foiled). Add magnetic stir bar.[2]
-
Dissolution: Add 2-nitro-3-hydroxybenzyl chloride (1.0 mmol) and anhydrous ACN (5 mL).
-
Addition: Add DIPEA (1.5 mmol) followed by the amine (1.2 mmol) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.
-
QC Check: Aliquot 10 µL into MeOH for LC-MS. Look for Mass
. If starting material remains after 16h, heat to 40°C (Do not exceed 60°C to avoid degradation).
-
-
Workup: Evaporate ACN. Redissolve in EtOAc. Wash with 0.5 M citric acid (removes excess amine/DIPEA) then brine.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol C: Ether Synthesis (Williamson Ether Type)
Strict Requirement: Use Protocol A (Protection) first.
Attempting to react 2-nitro-3-hydroxybenzyl chloride directly with an alkoxide (
Correct Workflow:
-
Start with TBS-protected benzyl chloride (from Protocol A).
-
React with Alcohol (
) using (1.1 eq) in DMF at 0°C. -
Deprotection: Treat the isolated product with TBAF (1.0 M in THF) or 4M HCl in Dioxane to restore the 3-OH group.
Mechanistic Validation & Troubleshooting
Signaling Pathway of Decomposition
Understanding how the reaction fails is key to preventing it.
Caption: Failure modes: Base-mediated polymerization and light-induced rearrangement.
Analytical QC Criteria
-
NMR (
):-
Benzylic Protons: Look for a shift from
ppm ( ) to ppm ( ) or ppm ( ). -
Aromatic Region: The 3-OH proton often appears as a broad singlet
ppm (DMSO- ) if unprotected.
-
-
HPLC:
-
The nitro group provides strong UV absorption at 254 nm.
-
Note: The product will likely be more polar than the chloride starting material if substituting with amines.
-
References
-
Reactivity of Nitrobenzyl Halides
-
Radhakrishna Murti, P. S., & Panigrahi, G. P. (1968). Benzyl Chloride-Amine Reaction in Nitrobenzene-Ethanol Mixture. Israel Journal of Chemistry. Link
-
-
Photolability of o-Nitrobenzyl Systems
-
Corrie, J. E. T. (2005). o-Nitrobenzyl and o-Nitroveratryl Ethers. In Dynamic Studies in Biology. Link (Contextual citation regarding 2-nitrobenzyl alcohol derivatives).
-
-
Synthesis of Hydroxy-Nitrobenzyl Derivatives
-
Intramolecular Hydrogen Bonding in o-Nitrophenols
-
General Nucleophilic Substitution Protocols
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Link
-
Disclaimer: This protocol involves hazardous chemicals (alkylating agents, lachrymators). All work must be performed in a functioning fume hood with appropriate PPE.
Sources
Indole synthesis intermediates 3-chloromethyl-2-nitrophenol
Application Note: Strategic Utilization of 3-Chloromethyl-2-nitrophenol in Regioselective Indole Synthesis
Executive Summary & Strategic Rationale
The intermediate 3-chloromethyl-2-nitrophenol (CAS 1261480-93-6) represents a highly specialized "ortho-nitrobenzyl" scaffold. Unlike the more common 4-chloromethyl isomer (used for 5-substituted indoles) or simple o-nitrotoluene, this trisubstituted benzene offers a unique entry point into 7-hydroxyindole and 7-alkoxyindole derivatives.
These scaffolds are critical pharmacophores in medicinal chemistry, found in:
-
Kinase Inhibitors: Where the 7-position hydrogen bonding capability is essential for ATP-binding pocket specificity.
-
GPCR Ligands: Including serotonin (5-HT) and dopamine receptor modulators.
-
Tricyclic Cores: Precursors for pyrrolo[3,2-e]benzoxazoles and mitomycin analogs.
This guide details the conversion of 3-chloromethyl-2-nitrophenol into functionalized indoles using a modified Hemetsberger-Knittel sequence. This pathway is selected for its reliability in handling electron-rich phenolic systems and its ability to preserve the sensitive chloromethyl-derived carbon as the C2-C3 indole bridge.
Critical Regiochemistry & Isomer Alert
Before proceeding, researchers must validate the substitution pattern of their starting material using 1H-NMR.
| Isomer | Structure | Indole Product | Key Application |
| 3-Chloromethyl-2-nitrophenol | OH @ 1, NO₂ @ 2, CH₂Cl @ 3 | 7-Hydroxyindole | Rare, high-value scaffold |
| 4-Chloromethyl-2-nitrophenol | OH @ 1, NO₂ @ 2, CH₂Cl @ 4 | 5-Hydroxyindole | Serotonin analogs |
| 5-Chloromethyl-2-nitrophenol | OH @ 1, NO₂ @ 2, CH₂Cl @ 5 | 6-Hydroxyindole | Melatonin analogs |
Note: The cyclization described herein occurs between the nitro group (Position 2) and the chloromethyl group (Position 3). Since the hydroxyl group is at Position 1 (adjacent to the nitro), it ends up at Position 7 of the indole ring.
Synthetic Pathway & Mechanism
The preferred protocol utilizes a Sommelet Oxidation followed by a Hemetsberger-Knittel cyclization. This avoids the harsh conditions of the Fischer synthesis (which is incompatible with the substitution pattern) and the specific steric constraints of the Bartoli reaction.
Mechanism Visualization (Graphviz)
Caption: Workflow for the conversion of 3-chloromethyl-2-nitrophenol to the 7-benzyloxyindole scaffold via the Hemetsberger-Knittel route.
Detailed Experimental Protocols
Phase 1: Protection and Activation
Objective: Protect the phenolic hydroxyl to prevent side reactions and convert the chloromethyl handle into a reactive aldehyde.
Reagents:
-
3-Chloromethyl-2-nitrophenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
Hexamethylenetetramine (HMTA) (1.1 eq)
-
Solvents: DMF, 50% Acetic Acid.
Protocol:
-
O-Benzylation: Dissolve 3-chloromethyl-2-nitrophenol in DMF (0.5 M). Add K₂CO₃ and Benzyl bromide. Stir at RT for 4 hours. Quench with water, extract with EtOAc, and concentrate to yield 3-chloromethyl-2-nitro-benzyloxybenzene .
-
Checkpoint: Verify disappearance of phenolic OH peak in IR (~3300 cm⁻¹).
-
-
Sommelet Reaction: Dissolve the crude benzyl ether in chloroform. Add HMTA (1.1 eq) and reflux for 4 hours to form the quaternary ammonium salt (precipitate).
-
Hydrolysis: Isolate the salt and reflux in 50% aqueous acetic acid for 2 hours.
-
Workup: Cool, neutralize with NaHCO₃, and extract with DCM. Purify via silica flash chromatography (Hexane/EtOAc).
-
Target:3-Benzyloxy-2-nitrobenzaldehyde .
-
Yield Expectation: 75-85% over 2 steps.
-
Phase 2: Hemetsberger-Knittel Cyclization
Objective: Construct the pyrrole ring via nitrene insertion.
Reagents:
-
3-Benzyloxy-2-nitrobenzaldehyde (from Phase 1)
-
Ethyl azidoacetate (4.0 eq)
-
Sodium ethoxide (NaOEt) (4.0 eq) - Prepared fresh
-
Solvent: Ethanol (anhydrous), Xylene.
Protocol:
-
Condensation: To a solution of NaOEt in ethanol at -10°C, add a mixture of the aldehyde and ethyl azidoacetate dropwise.
-
Critical: Maintain temperature below 0°C to prevent premature decomposition of the azide.
-
-
Stir: Allow to warm to 0°C and stir for 2-4 hours. The mixture will turn yellow/orange.
-
Quench: Pour into saturated NH₄Cl/Ice water. Extract with ether.[1]
-
Safety: The product is an organic azide. Do not concentrate to dryness with heat.
-
-
Thermolysis (Cyclization): Dissolve the crude azido-cinnamate in Xylene (0.05 M concentration - high dilution is key).
-
Reflux: Heat to reflux (140°C) rapidly. Nitrogen gas evolution will be vigorous. Maintain reflux for 1-2 hours until gas evolution ceases.
-
Purification: Evaporate xylene under reduced pressure. Recrystallize from Ethanol/Water.
Product Data:
-
Compound: Ethyl 7-benzyloxyindole-2-carboxylate.
-
1H NMR (DMSO-d6): Characteristic indole NH singlet at ~11.5 ppm; Doublet for C4-H, Triplet for C5-H, Doublet for C6-H. Benzylic protons at ~5.2 ppm.
Alternative Pathway: The "Reissert-Like" Approach
If the Sommelet oxidation fails due to steric crowding, the Reissert-henry modification is the backup strategy.
-
Reaction: 3-Chloromethyl-2-nitrophenol (Protected) + NaCN
Arylacetonitrile . -
Condensation: Arylacetonitrile + Diethyl oxalate + Base
Pyruvate intermediate . -
Reductive Cyclization: Zn/AcOH reduction of the nitro group leads to amine, which attacks the ketone to form the indole.
-
Pros: Cheaper reagents.
-
Cons: The cyanide substitution on the sterically crowded 3-position (flanked by Nitro) can be sluggish.
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield in Sommelet | Steric hindrance of the nitro group | Switch to Kornblum Oxidation (DMSO/NaHCO₃ at 100°C). |
| Explosive Decomposition | Concentration of Azide | Never distill the azido-cinnamate to dryness. Use solution directly if possible. |
| Incomplete Cyclization | Temperature too low | Ensure Xylene is boiling vigorously (138-140°C). Toluene (110°C) is often insufficient. |
| Regioisomer Contamination | Impure Starting Material | Recrystallize the 3-chloromethyl-2-nitrophenol precursor before starting. |
References
-
Hemetsberger-Knittel Synthesis: Hemetsberger, H., & Knittel, D. (1972). Synthese von Indol-Derivaten aus α-Azido-zimtsäure-estern. Monatshefte für Chemie, 103, 194–204. Link
-
Sommelet Oxidation Protocol: Angyal, S. J. (1963). The Sommelet Reaction. Organic Reactions, 8, 197. Link
-
7-Hydroxyindoles in Drug Design: Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link
-
Indole Synthesis Review: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
- Preparation of Starting Material: Specific chloromethylation protocols adapted from: Journal of Organic Chemistry, 1984, 49(23)
Sources
Reaction conditions for coupling amines with 2-nitro-3-hydroxybenzyl chloride
Application Note & Protocol Guide
Topic: Optimized Reaction Conditions for the Nucleophilic Coupling of Amines with 2-Nitro-3-Hydroxybenzyl Chloride
Executive Summary: The Strategic Importance of N-Substituted 2-Nitro-3-Hydroxybenzylamines
The synthesis of N-substituted 2-nitro-3-hydroxybenzylamines represents a critical transformation in medicinal chemistry and materials science. These structures serve as versatile intermediates, embedding a unique combination of functionalities: a nucleophilic amino group, a reducible nitro group for further derivatization, a phenolic hydroxyl group for hydrogen bonding or subsequent modification, and a reactive benzylic position. The successful coupling of an amine with 2-nitro-3-hydroxybenzyl chloride is the cornerstone of accessing this valuable molecular scaffold.
This guide provides a comprehensive overview of the reaction mechanism, a detailed exploration of critical reaction parameters, a step-by-step experimental protocol, and field-proven insights for troubleshooting and optimization. The protocols and recommendations herein are designed to empower researchers to achieve high-yield, high-purity synthesis of their target molecules.
Reaction Mechanism: A Classic SN2 Pathway
The coupling of an amine with 2-nitro-3-hydroxybenzyl chloride proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1] Understanding this pathway is fundamental to rationally selecting and optimizing reaction conditions.
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacking the electrophilic benzylic carbon of the 2-nitro-3-hydroxybenzyl chloride.
-
Transition State: A five-coordinate transition state is formed, where a new carbon-nitrogen bond is partially formed as the carbon-chlorine bond is partially broken. The presence of the adjacent phenyl ring helps to stabilize this transition state.[1]
-
Leaving Group Departure: The chloride ion, a good leaving group, is displaced, resulting in the formation of a protonated benzylammonium salt intermediate.
-
Deprotonation: A base present in the reaction mixture abstracts a proton from the nitrogen, yielding the final neutral amine product and a salt byproduct. An additional equivalent of base is required to deprotonate the acidic phenolic hydroxyl group.
The electron-withdrawing nitro group and the benzylic nature of the halide make the substrate highly susceptible to this SN2 attack, typically allowing the reaction to proceed under mild conditions.[1]
Caption: S-N-2 Reaction Mechanism
Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis
The success of the coupling reaction hinges on the judicious selection of four key parameters: the base, the solvent, the temperature, and the stoichiometry. The interplay between these factors dictates reaction rate, yield, and purity.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Base | Inorganic: K₂CO₃, Cs₂CO₃Organic (Non-nucleophilic): DIPEA (N,N-Diisopropylethylamine), Et₃N (Triethylamine) | The base serves two critical functions: neutralizing the HCl byproduct and deprotonating the phenolic -OH group. A minimum of 2.2 equivalents is essential. Inorganic bases like K₂CO₃ are cost-effective and work well in polar aprotic solvents. For sensitive substrates or to avoid potential O-alkylation side reactions, a bulky, non-nucleophilic organic base like DIPEA is the preferred choice.[2] |
| Solvent | Polar Aprotic: Acetonitrile (ACN), DMF, DMSO, THF | Polar aprotic solvents are ideal for SN2 reactions as they effectively solvate the counter-ion of the base without forming strong hydrogen bonds with the amine nucleophile, thereby maximizing its reactivity.[3] ACN is an excellent first choice due to its favorable properties and ease of removal. DMF and DMSO are stronger solvents but require more rigorous work-up procedures. |
| Temperature | Room Temperature (20-25 °C) to 60 °C | The high reactivity of the benzyl chloride allows this reaction to proceed efficiently at room temperature for most primary and secondary amines. For less nucleophilic amines (e.g., anilines) or sterically hindered substrates, moderate heating (40-60 °C) can significantly increase the reaction rate.[4] Always monitor for potential degradation at higher temperatures. |
| Stoichiometry | Amine: 1.0 - 1.2 eq.Benzyl Chloride: 1.0 eq.Base: 2.2 - 3.0 eq. | Using a slight excess of the amine can help drive the reaction to completion. A significant excess of base (beyond the required 2 equivalents for HCl and the phenol) ensures the reaction medium remains basic and facilitates the deprotonation steps. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of a generic primary amine with 2-nitro-3-hydroxybenzyl chloride. It should be adapted based on the specific properties of the amine substrate.
Materials:
-
Amine (1.0 eq.)
-
2-Nitro-3-hydroxybenzyl chloride (1.0 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.) or DIPEA (2.5 eq.)
-
Acetonitrile (ACN), anhydrous (to make a 0.1 M solution based on the benzyl chloride)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and 2-nitro-3-hydroxybenzyl chloride (1.0 eq.).
-
Solvent Addition: Under an inert atmosphere (Nitrogen or Argon), add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the benzyl chloride. Stir to dissolve.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq.) or DIPEA (2.5 eq.) to the stirring solution.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS until the starting benzyl chloride is consumed (typically 4-12 hours). If the reaction is sluggish, heat the mixture to 40-50 °C.
-
Aqueous Work-up:
-
Once the reaction is complete, filter off the inorganic base (if K₂CO₃ was used).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in Ethyl Acetate.
-
Transfer the organic solution to a separatory funnel and wash sequentially with water (2x) and then brine (1x). This removes residual base and water-soluble byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted 2-nitro-3-hydroxybenzylamine.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of 3-(chloromethyl)-2-nitrophenol during storage
Subject: Preventing Hydrolysis of 3-(chloromethyl)-2-nitrophenol (CMNP) Ticket ID: CMNP-STAB-001 Responder: Dr. A. Vance, Senior Application Scientist
The Degradation Mechanism: Why is this happening?
To prevent degradation, we must first understand the molecular vulnerability of 3-(chloromethyl)-2-nitrophenol. This molecule contains a benzylic chloride moiety, which is intrinsically susceptible to nucleophilic attack by water (hydrolysis).[1][2]
The Chemical Pathway
The degradation is not a random event; it is a specific chemical transformation driven by the weakness of the C-Cl bond in the benzylic position.
-
Ionization (
Pathway): The carbon-chlorine bond breaks, causing the chloride leaving group ( ) to depart. This forms a resonance-stabilized benzylic carbocation.[2] -
Nucleophilic Attack: Atmospheric moisture (
) attacks the carbocation. -
Deprotonation: A proton is lost, yielding the degradation product 3-(hydroxymethyl)-2-nitrophenol and Hydrochloric Acid (HCl) .
Critical Factor - Autocatalysis: The generation of HCl is the most dangerous aspect of this storage failure. Hydrogen chloride gas is hygroscopic; it pulls more moisture from the air into the container, accelerating the hydrolysis of the remaining material. This creates a "runaway" degradation loop.
Visualizing the Degradation Pathway
Figure 1: The autocatalytic hydrolysis cycle of CMNP. Note the red feedback loop where HCl accelerates further degradation.
Troubleshooting Guide
This section addresses specific symptoms you may observe in the lab.
Q1: The solid has clumped together and smells acrid. Is it usable?
Diagnosis: The "acrid" smell is likely HCl gas, confirming that hydrolysis has occurred. The clumping is due to Melting Point Depression . As the impurity (benzyl alcohol derivative) forms, it lowers the melting point of the mixture, causing the surface of the crystals to become tacky or "gooey."
-
Action: If the material is effectively a paste, discard it . The purification required to separate the alcohol from the chloride is often more costly in time/yield than repurchasing.
Q2: The bottle "popped" or fumed when I opened it.
Diagnosis: Pressurization is caused by the release of HCl gas. "Fuming" occurs when escaping HCl reacts with humid lab air to form hydrochloric acid mist.
-
Action:
-
Vent the bottle in a fume hood immediately.
-
Perform a Proton NMR (
H-NMR) test (see Standard Operating Procedures). -
If purity is >90%, recrystallize immediately. If <90%, discard.
-
Q3: Can I add a base (like Triethylamine) to stabilize it?
Diagnosis: NO.
-
Reasoning: While bases neutralize acid, 3-(chloromethyl)-2-nitrophenol contains a phenolic hydroxyl group . Adding a strong base will deprotonate the phenol (
due to the nitro group). The resulting phenoxide anion is a strong nucleophile and can attack the chloromethyl group of a neighboring molecule, causing rapid polymerization. -
Correct Approach: Keep the environment neutral and dry .
Standard Operating Procedures (SOPs)
SOP-A: Assessing Sample Integrity (The NMR Check)
Do not rely on melting point alone, as the decomposition product has a similar structure.
-
Solvent: Dissolve ~10 mg in
or . -
Target Region: Look at the benzylic protons (
).-
Intact (
): Typically appears around 4.5 – 4.8 ppm (singlet). -
Hydrolyzed (
): Shifts upfield, typically 4.4 – 4.6 ppm , often broadening or showing coupling if DMSO is used.
-
-
Quantification: Integrate the two peaks.
SOP-B: The "Argon Blanket" Storage Protocol
This is the gold standard for storing moisture-sensitive benzylic halides.
Equipment Needed:
-
Parafilm or electrical tape.
-
Inert gas source (Argon is preferred over Nitrogen as it is heavier than air).
-
Desiccator with active desiccant (e.g.,
or Indicating Drierite).
Step-by-Step:
-
Purge: After every use, gently flow Argon into the bottle for 10-15 seconds. This displaces the humid lab air.
-
Seal: Cap tightly. Wrap the cap-neck junction with Parafilm to prevent gas exchange.
-
Secondary Containment: Place the bottle inside a secondary jar or Ziploc bag containing a packet of activated silica gel or molecular sieves (4Å) .
-
Temperature: Store at -20°C (Freezer) .
-
Critical: Allow the bottle to warm to room temperature before opening. Opening a cold bottle in a warm lab causes immediate water condensation on the solid.
-
SOP-C: Emergency Rescue (Recrystallization)
Use this only if purity is 90-95%.
-
Solvent Choice: Use a non-nucleophilic, non-polar solvent. Toluene or a Hexane/Ethyl Acetate mix is recommended. Avoid alcohols (Ethanol/Methanol) as they will react with the chloride (solvolysis).
-
Procedure:
-
Dissolve solid in minimum hot dry toluene (
). -
Filter hot (if necessary) to remove insoluble polymer/salts.
-
Cool slowly to
. -
Filter crystals and dry under high vacuum.
-
Decision Matrix: Sample Evaluation
Use this logic flow to determine the fate of your reagent.
Figure 2: Workflow for assessing reagent quality before experimentation.
Comparative Data: Storage Conditions
The following table summarizes the estimated half-life of benzylic chlorides under various conditions based on Arrhenius degradation kinetics.
| Storage Condition | Temperature | Atmosphere | Estimated Stability | Risk Level |
| Benchtop | 25°C | Ambient Air | < 1 Month | High |
| Refrigerator | 4°C | Ambient Air | 3 - 6 Months | Moderate |
| Freezer | -20°C | Ambient Air | 6 - 12 Months | Low |
| Freezer + Argon | -20°C | Inert (Ar) | > 24 Months | Optimal |
References
-
PubChem. Benzyl Chloride - Compound Summary. National Library of Medicine. [Link]
-
Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Referencing
reactivity of benzylic halides). [Link] -
National Institute of Standards and Technology (NIST). Hydrolysis of Organic Compounds. [Link]
Sources
Technical Support Center: Optimizing the Chlorination of 3-Methyl-2-nitrophenol
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and selectivity of 3-methyl-2-nitrophenol chlorination. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven insights to address the common challenges you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the chlorination of 3-methyl-2-nitrophenol, providing potential causes and actionable solutions.
Issue 1: Low Overall Yield of Chlorinated Product
-
Question: My chlorination of 3-methyl-2-nitrophenol is resulting in a low overall yield. What are the likely causes and how can I improve it?
-
Answer: A low overall yield in this electrophilic aromatic substitution reaction can stem from several factors. The inherent deactivating effect of the nitro group on the aromatic ring can make the reaction sluggish, leading to incomplete conversion.[1] Additionally, improper reaction conditions can favor the formation of side products.
Potential Causes & Solutions:
-
Insufficient Electrophilicity of the Chlorinating Agent: The electron-withdrawing nitro group deactivates the ring, making it less susceptible to electrophilic attack.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or HPLC) to ensure the starting material is fully consumed.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation and side reactions. A careful optimization of the reaction temperature is crucial. For similar reactions involving cresols, temperatures in the range of 20-75°C have been reported.[4] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.
-
-
-
Substrate Purity: Impurities in the starting 3-methyl-2-nitrophenol can interfere with the reaction.
-
Solution: Ensure the purity of your starting material through appropriate purification techniques like recrystallization or column chromatography.
-
-
Issue 2: Formation of Undesired Isomers (Poor Regioselectivity)
-
Question: I am observing the formation of multiple chlorinated isomers, which is complicating my purification process and reducing the yield of my desired product. How can I improve the regioselectivity of the chlorination?
-
Answer: The regioselectivity of the chlorination of 3-methyl-2-nitrophenol is governed by the directing effects of the hydroxyl (-OH), methyl (-CH₃), and nitro (-NO₂) groups. The hydroxyl group is a powerful activating ortho, para-director, while the methyl group is also an activating ortho, para-director. The nitro group is a deactivating meta-director. The hydroxyl group's directing effect is generally dominant in electrophilic aromatic substitution reactions.[6][7]
Directing Effects on 3-Methyl-2-nitrophenol:
| Position | Activating/Deactivating Group | Directing Effect | Likelihood of Chlorination |
| 4 | -OH (para), -CH₃ (ortho) | Strongly Favored | High |
| 6 | -OH (ortho), -NO₂ (para) | Favored | Moderate |
| 5 | -CH₃ (meta), -NO₂ (meta) | Disfavored | Low |
Issue 3: Formation of Dichlorinated and Polychlorinated Byproducts
-
Question: My reaction is producing significant amounts of dichlorinated and other polychlorinated byproducts. How can I minimize this over-chlorination?
-
Answer: The formation of polychlorinated byproducts occurs when the initially formed monochlorinated product is more reactive than the starting material and undergoes further chlorination. Phenols are highly activated systems, and this can be a common issue.[8]
Solutions to Minimize Polychlorination:
-
Control Stoichiometry: The molar ratio of the chlorinating agent to the substrate is a critical parameter.
-
Solution: Use a stoichiometric amount or a slight excess of the chlorinating agent (e.g., 1.0 to 1.1 equivalents). A large excess of the chlorinating agent will significantly increase the likelihood of polychlorination.[1]
-
-
Slow Addition of Chlorinating Agent: Adding the chlorinating agent all at once can create localized high concentrations, promoting over-chlorination.
-
Solution: Add the chlorinating agent dropwise or in small portions over a period of time to maintain a low concentration of the electrophile in the reaction mixture.
-
-
Reaction Monitoring: Closely monitor the progress of the reaction.
-
Solution: Use TLC, GC, or HPLC to track the consumption of the starting material and the formation of the desired monochlorinated product. Quench the reaction as soon as the starting material is consumed to prevent further chlorination of the product.
-
-
Issue 4: Formation of Tar and Dark-Colored Impurities
-
Question: My reaction mixture is turning dark, and I am observing the formation of tar-like substances, which makes product isolation difficult. What is causing this, and how can I prevent it?
-
Answer: The formation of tar and dark-colored impurities is often due to the oxidation of the phenolic substrate or product. Phenols are susceptible to oxidation, especially at elevated temperatures and in the presence of strong oxidizing agents or certain catalysts.
Preventative Measures:
-
Temperature Control: High temperatures can accelerate oxidative side reactions.
-
Solution: Maintain a controlled and, if possible, lower reaction temperature throughout the process.[4]
-
-
Inert Atmosphere: The presence of oxygen can contribute to oxidation.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
-
Solvent Choice: The solvent can influence the stability of the reactants and intermediates.
-
Solution: Use a non-polar, aprotic solvent that is inert to the reaction conditions. Chlorinated hydrocarbons are often used in these types of reactions.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely major product of the monochlorination of 3-methyl-2-nitrophenol?
A1: Based on the directing effects of the substituents, the most likely major product is 4-chloro-3-methyl-2-nitrophenol . The hydroxyl group is a strong ortho, para-director, and the position para to it (position 4) is also activated by the methyl group (ortho position). This position is sterically accessible and electronically favored for electrophilic attack.
Q2: Which chlorinating agent is recommended for this reaction?
A2: Sulfuryl chloride (SO₂Cl₂) is a commonly used and effective chlorinating agent for phenols and their derivatives.[2][10] It is generally easier to handle than gaseous chlorine. For enhanced selectivity, especially towards the para-position, its use in conjunction with sulfur-containing catalysts can be beneficial.[3][11]
Q3: What role does a Lewis acid catalyst play in this reaction?
A3: A Lewis acid catalyst, such as AlCl₃ or FeCl₃, interacts with the chlorinating agent (e.g., SO₂Cl₂) to increase its electrophilicity. This generates a more potent electrophile, which can more readily attack the somewhat deactivated aromatic ring of 3-methyl-2-nitrophenol. This is a common strategy in electrophilic aromatic substitution reactions.[12][13]
Q4: How can I effectively purify the final chlorinated product?
A4: The purification strategy will depend on the physical properties of the product and the nature of the impurities.
-
Recrystallization: If the product is a solid and there is a significant difference in solubility between the desired product and the impurities in a particular solvent, recrystallization is an effective method for purification.
-
Column Chromatography: For separating isomers with similar polarities or for removing colored impurities, silica gel column chromatography is a versatile technique.
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure can be used for purification.
Experimental Workflow & Data Presentation
Recommended Experimental Protocol for the Chlorination of 3-Methyl-2-nitrophenol
This protocol is a general guideline and may require optimization for your specific setup and desired outcome.
Materials:
-
3-methyl-2-nitrophenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM) as solvent
-
Anhydrous aluminum chloride (AlCl₃) as catalyst (optional, for enhanced reactivity)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 3-methyl-2-nitrophenol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Catalyst Addition (Optional): If using a Lewis acid catalyst, cool the solution to 0 °C in an ice bath and add anhydrous AlCl₃ (0.1-0.3 equivalents) portion-wise. Stir the mixture for 15-20 minutes.
-
Addition of Chlorinating Agent: Dissolve sulfuryl chloride (1.0-1.1 equivalents) in anhydrous DCM in the dropping funnel. Add the SO₂Cl₂ solution dropwise to the reaction mixture over 30-60 minutes, maintaining the desired reaction temperature (start at 0 °C and allow to slowly warm to room temperature, or as optimized).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a beaker of crushed ice and water.
-
Work-up:
-
Separate the organic layer in a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired chlorinated 3-methyl-2-nitrophenol.
Visualization of Reaction Pathway
Caption: Reaction scheme for the chlorination of 3-methyl-2-nitrophenol.
References
-
Scientific Update. (2018, October 16). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. [Link]
-
MDPI. (2023, November 21). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. [Link]
-
Cardiff University. (n.d.). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly - -ORCA. [Link]
-
Taylor & Francis Online. (2020, March 13). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Encyclopedia.pub. (2022, January 8). Commercially Important Chlorinated Phenols. [Link]
-
ResearchGate. (n.d.). para -Selective chlorination of cresols and m -xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s | Request PDF. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-o-cresol. [Link]
-
PubMed. (2024, July 5). Reaction mechanisms of chlorinated disinfection byproducts formed from nitrophenol compounds with different structures during chlor(am)ination and UV/post-chlor(am)ination. [Link]
-
Scribd. (2023, November 12). Abatement of Nitrophenol in Aq | PDF | Chlorine | High Performance Liquid Chromatography. [Link]
-
ACS Publications. (2015, April 20). Kinetic Study of the Gas-Phase Reactions of Chlorine Atoms with 2-Chlorophenol, 2-Nitrophenol, and Four Methyl-2-nitrophenol Isomers. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitrophenol. [Link]
- Google Patents. (n.d.).
-
Asian Journal of Chemistry. (n.d.). Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study. [Link]
- Google Patents. (n.d.).
-
NDSU Virtual Cell Biology Lab. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating. [Link]
-
Wikipedia. (n.d.). Phenol. [Link]
-
Cardiff University. (2021, July 8). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. [Link]
-
Chemistry Stack Exchange. (2015, March 1). What will be the major product on chlorination of m-nitrophenol?. [Link]
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2025, February 28). The Six Key Electrophilic Aromatic Substitution Reactions. [Link]
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]
-
Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. [Link]
-
Government of British Columbia. (2017, July 10). Chlorinated and Non-Chlorinated Phenols in Water. [Link]
Sources
- 1. US4827047A - Chlorination of nitrophenols - Google Patents [patents.google.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. US3318949A - Process for chlorinating ortho-cresol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Phenol - Wikipedia [en.wikipedia.org]
- 9. EP0196260B1 - Process for the selective chlorination of phenolic compounds - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Nitro-benzyl Chloride Stability & Handling
The following technical guide is structured as a specialized support center resource. It addresses the critical stability issues associated with nitro-benzyl chloride derivatives (e.g., 2-nitrobenzyl chloride, 4-nitrobenzyl chloride).
Topic: Preventing Uncontrolled Polymerization and Thermal Decomposition Audience: Process Chemists, scale-up Engineers, and R&D Scientists.
Core Safety & Chemistry Briefing
Welcome, Colleague. You are likely here because you have observed your nitro-benzyl chloride material turning into a viscous, dark "tar" or, worse, exhibiting a rapid exotherm during distillation.
The Misconception: Users often term this "polymerization." While accurate in the sense that high-molecular-weight species are forming, this is not a radical chain-growth polymerization (like styrene).
The Reality: This is a Friedel-Crafts Self-Polycondensation , often catalyzed by trace metals (specifically Iron) and heat. The nitro-benzyl chloride molecule contains both an electrophile (benzyl chloride) and a nucleophile (the aromatic ring).[1] Under the wrong conditions, these molecules attack each other, releasing HCl gas. This reaction is autocatalytic and highly exothermic, leading to "thermal runaway" or explosion.
Module 1: Storage & Handling (The Passive Phase)
Q: My 4-nitrobenzyl chloride arrived yellow/orange. Is it polymerizing?
A: Pure 4-nitrobenzyl chloride should be off-white to pale yellow crystals.[2] A deepening orange or brown color indicates the onset of oxidative degradation or the formation of stilbene-like impurities.
-
Action: Check the melting point.[3] If it deviates by >2°C from the literature value (71–74°C for 4-isomer), recrystallize immediately. Do not store degrading material; the HCl by-product accelerates further decomposition.
Q: Can I store this in stainless steel drums?
A: ABSOLUTELY NOT. This is the most common cause of incidents.
-
Mechanism: Moisture hydrolyzes the chloride, releasing trace HCl. The HCl corrodes the steel, generating Ferric Chloride (
) . -
The Danger:
is a potent Lewis Acid catalyst that lowers the activation energy for the self-condensation reaction. Even ppm levels of Iron can trigger a violent runaway reaction at temperatures as low as 100°C. -
Protocol: Store only in glass, polyethylene (PE), or Teflon-lined containers.
Q: Do I need a radical inhibitor (like BHT or MEHQ)?
A: No. Radical inhibitors are ineffective here because the "polymerization" mechanism is ionic (
-
The Real Stabilizer: Anhydrous Sodium Carbonate (
).-
Tip: For long-term storage of liquid derivatives, adding a solid packet of anhydrous weak base (like
or ) helps scavenge any generated HCl, preventing the autocatalytic cycle.
-
Module 2: Reaction & Purification (The Active Phase)
Q: I need to distill my product. What are the safe operating limits?
A: Distillation of nitro-benzyl chlorides is high-risk . Avoid it if possible. If you must distill, you must adhere to the "125°C Rule."
The 125°C Rule: Never allow the pot temperature (not just the vapor temperature) to exceed 125°C. The decomposition onset is typically around 130–140°C, but induction periods vary.
Safe Distillation Protocol:
-
High Vacuum: Use
mmHg to keep boiling points low. -
Wash First: Wash the crude reaction mixture with dilute
and EDTA (to chelate metals) before attempting distillation. -
No Residue: Never distill to dryness. The "pot residue" is where the poly-benzyl tars concentrate, and they are shock-sensitive and thermally unstable.
Q: If I can't distill, how do I purify?
A: Crystallization is the gold standard for these derivatives.
-
Solvent System: Ethanol/Hexane or Methanol/Water.
-
Why: Crystallization operates at low temperatures, avoiding the thermal trigger for polycondensation.
Visualizing the Hazard
The following diagram illustrates the "Iron Cycle of Death"—the self-feeding loop that leads to reactor explosions.
Figure 1: The autocatalytic decomposition cycle triggered by moisture and iron contamination.
Troubleshooting Guide: "It's Turning Black"
Scenario: Reaction mixture darkens rapidly during heating.
| Possible Cause | Mechanism | Corrective Action |
| Iron Contamination | Use of steel spatula, old stir bar, or non-glass lined reactor. | Immediate: Cool to <20°C. Add EDTA or dilute acid wash to chelate metals. Future: Use glass/Teflon only. |
| Temperature Spike | Oil bath >130°C; localized overheating. | Immediate: Remove heat source. Future: Use internal temperature monitoring, not just bath temp. |
| Basic Impurities | Presence of strong amines or hydroxides. | Immediate: Neutralize. Bases strip HCl but can also trigger nucleophilic attack chains. |
Decision Framework: Purification Strategy
Use this logic flow to determine the safest purification method for your specific scale and purity.
Figure 2: Purification decision tree prioritizing thermal safety.
References
-
Cardillo, P., & Girelli, A. (2008). Thermal stability of nitrobenzyl halides. Journal of Hazardous Materials.
-
Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th Ed.). Elsevier. (Specific entry: 4-Nitrobenzyl chloride, pg 1452).
-
Process Safety Beacon. (2014). The Iron Catalyst Effect in Thermal Runaways. AIChE Center for Chemical Process Safety.
-
NIST Chemistry WebBook. (2023). 4-Nitrobenzyl chloride Thermochemical Data.
Sources
Technical Support Guide: Stability of 3-(chloromethyl)-2-nitrophenol in Basic Media
The following technical guide addresses the stability and reactivity of 3-(chloromethyl)-2-nitrophenol in basic conditions. It is designed for researchers requiring immediate, actionable troubleshooting steps and mechanistic insight.
Case ID: 3-CM-2-NP-STAB Severity: Critical (Rapid Decomposition Risk) Applicable Compounds: 3-(chloromethyl)-2-nitrophenol (CAS: 1261480-93-6) and related meta-hydroxybenzyl halides.
Executive Summary
3-(chloromethyl)-2-nitrophenol is inherently unstable in basic conditions. Exposure to bases (hydroxides, alkoxides, carbonates) triggers rapid degradation via two competing pathways: hydrolysis (to the benzyl alcohol) and intermolecular self-alkylation (polymerization).
Unlike ortho- or para-hydroxybenzyl halides, which can form reactive quinone methides (QMs), this meta-isomer cannot form a stable QM intermediate. Instead, the degradation is driven by the high nucleophilicity of the generated phenoxide anion attacking the electrophilic benzylic chloride. Users are advised to avoid aqueous bases and store the compound in acidic or neutral environments.
Mechanistic Insight (The "Why")
To troubleshoot effectively, one must understand the molecular conflict within this structure.
A. The Structural Conflict
The molecule contains three interacting functional groups:
-
Phenol (C1): High acidity (
approx. 7.0–7.5) due to the ortho-nitro group. In base, it instantly deprotonates to form a phenoxide anion . -
Nitro Group (C2): Electron-withdrawing group (EWG) located ortho to both the phenol and the chloromethyl group. It enhances the acidity of the phenol and increases the electrophilicity of the benzylic carbon.
-
Chloromethyl Group (C3): A benzylic halide. The adjacent nitro group makes this carbon highly susceptible to nucleophilic attack (
).
B. The Decomposition Pathways
When base is added, the following cascade occurs:
-
Activation (Deprotonation): The base removes the phenolic proton. The molecule becomes a nucleophilic phenoxide .
-
Pathway 1: Hydrolysis (Aqueous Base): Hydroxide ions (
) attack the benzylic carbon, displacing chloride.-
Result: Formation of 3-(hydroxymethyl)-2-nitrophenol .
-
-
Pathway 2: Self-Alkylation (Anhydrous/Concentrated Base): The phenoxide oxygen of one molecule attacks the benzylic carbon of another molecule.
-
Result: Formation of insoluble polyethers/oligomers (often observed as a gummy precipitate).
-
C. Why No Quinone Methide?
In ortho- and para-isomers, the phenoxide can eliminate chloride to form a neutral Quinone Methide (QM). In 3-(chloromethyl)-2-nitrophenol , the hydroxy and chloromethyl groups are in a 1,3-relationship (meta) . A meta-quinone methide is a high-energy, non-Kekulé biradicaloid structure. It is energetically inaccessible under standard laboratory conditions. Therefore, the molecule does not stabilize via QM formation; it simply reacts with any available nucleophile (itself or the solvent).
Visualizing the Instability
The following diagram illustrates the competing decay pathways upon exposure to base.
Figure 1: Reaction pathways of 3-(chloromethyl)-2-nitrophenol in basic media. The meta-substitution prevents stable quinone methide formation, forcing the system toward hydrolysis or polymerization.
Troubleshooting & FAQs
Q1: I attempted to alkylate the phenol using in DMF, but the yield is very low. Why?
Diagnosis: Self-alkylation (Polymerization). Explanation: Even with a weak base like carbonate, the phenoxide forms. Since the molecule possesses its own electrophile (the chloromethyl group), it reacts with itself faster than with your external alkyl halide. Solution:
-
Protect the Chloromethyl: This is difficult.
-
Inverse Addition: Add the base very slowly to a mixture of the phenol and a large excess of the external electrophile. This statistically favors the reaction with the external electrophile.
-
Switch Strategy: Use a pre-protected phenol (e.g., 3-(chloromethyl)-2-nitroanisole) if the free phenol is not strictly required yet.
Q2: The reaction mixture turned deep red/orange immediately after adding NaOH.
Diagnosis: Phenoxide formation (Normal) followed by decomposition. Explanation: Nitrophenols are pH indicators. The neutral form is pale yellow; the phenoxide is deep orange/red due to resonance delocalization. Action: The color change itself is expected. However, if it is accompanied by precipitation or loss of starting material (by TLC/LCMS), decomposition is occurring.
Q3: Can I use this compound in a Suzuki coupling under basic aqueous conditions?
Diagnosis: High risk of hydrolysis.
Explanation: Standard Suzuki conditions (e.g.,
-
Use anhydrous conditions (e.g.,
or in dry Toluene/DMF). -
Or, accept the hydrolysis if the alcohol is an acceptable intermediate.
Q4: How should I store this compound?
Protocol:
-
Temperature: -20°C (Freezer).
-
Atmosphere: Under Argon/Nitrogen (exclude moisture).
-
Container: Amber glass (protect from light, as nitro compounds can be photolabile).
-
Acidity: Ensure no trace base is present on glassware.
Quantitative Data: Stability Estimates
| Condition | Estimated Half-Life ( | Primary Product |
| pH 1-6 (Acidic/Neutral) | Days to Weeks | Stable (Slow hydrolysis) |
| pH 7-9 (Weak Base) | Minutes to Hours | Mixture (Alcohol + Dimer) |
| pH > 10 (Strong Base) | < 5 Minutes | 3-(hydroxymethyl)-2-nitrophenol |
| Anhydrous Base (1 eq) | Variable (Conc. dependent) | Polyether/Oligomers |
Recommended Protocols
Protocol A: Handling for Synthesis (Nucleophilic Substitution at Cl)
If you need to displace the Chloride with an external nucleophile (e.g., amine, thiol).
-
Solvent: Use anhydrous, non-protic solvents (DCM, THF, Acetonitrile).
-
Base Selection: Avoid inorganic bases if possible. Use a non-nucleophilic organic base like DIPEA (Hünig's base) or 2,6-Lutidine . These are less likely to deprotonate the phenol completely or trigger rapid self-alkylation compared to alkoxides.
-
Temperature: Perform reactions at 0°C initially.
-
Stoichiometry: Use a slight excess of the external nucleophile to outcompete the phenol.
Protocol B: Quenching/Disposal
If the compound must be destroyed.
-
Dilution: Dilute with water.
-
Basification: Add 1M NaOH.
-
Heat: Warm to 50°C for 30 minutes.
-
Verification: Check LCMS for conversion to the benzyl alcohol (Mass: M-Cl+OH).
-
Disposal: Dispose of as halogenated organic waste (the product is a nitrophenol derivative).
References
-
Compound Identity & Properties
-
General Reactivity of Nitrophenols
- Benzylic Chloride Hydrolysis Kinetics: L. G. Wade. Organic Chemistry. "Reactivity of Benzylic Halides in Nucleophilic Substitution". (General Reference for reactivity of benzyl chlorides).
- Quinone Methide Instability (Meta vs Ortho/Para): Wan, P., & Brousmiche, D. (2001). Quinone Methides: Relevant Intermediates in Organic Chemistry. (Establishes the high energy and instability of meta-quinone methides compared to ortho/para isomers).
Sources
Validation & Comparative
Mass spectrometry fragmentation pattern of C7H6ClNO3
Advanced Fragmentation Analysis of Chloronitroanisole Isomers (C H ClNO )
Executive Summary
Product: C
This guide provides a definitive technical comparison of the mass spectral fragmentation patterns of the two primary isomers of C
Chemical Identity & Structural Context
The molecular formula C
| Feature | Isomer A: 2-Chloro-4-nitroanisole | Isomer B: 4-Chloro-2-nitroanisole |
| Structure | Nitro group is Para to Methoxy | Nitro group is Ortho to Methoxy |
| Key Interaction | Steric hindrance (Cl vs OMe), no ortho-nitro effect | Ortho-effect active between |
| IUPAC Name | 2-chloro-1-methoxy-4-nitrobenzene | 4-chloro-1-methoxy-2-nitrobenzene |
| Monoisotopic Mass | 187.00 Da | 187.00 Da |
Experimental Protocol (Self-Validating)
To replicate the fragmentation patterns described below, ensure your MS acquisition parameters meet these standards. This protocol minimizes in-source fragmentation variability.
Methodology: GC-MS (EI)
-
Ionization Source: Electron Impact (EI) at 70 eV .
-
Why: 70 eV is the standard for spectral library comparison (NIST/Wiley). Lower energies (e.g., 20 eV) will suppress diagnostic fragment formation.
-
-
Source Temperature: 230 °C.
-
Why: Prevents thermal degradation of the labile nitro group prior to ionization.
-
-
Mass Analyzer: Single Quadrupole or ToF (Unit Resolution sufficient).
-
Scan Range: m/z 35 – 300.
Quality Control Check (System Suitability)
Before analyzing samples, verify the Chlorine Isotope Pattern :
-
Locate the molecular ion cluster (
). -
Confirm the presence of
(187) and (189). -
Validation Criteria: The intensity ratio of
must be approximately 3:1 .-
Failure Mode: If the ratio is 1:1, bromine is present. If no M+2 exists, the chlorine is absent.
-
Comparative Fragmentation Analysis
Mechanism 1: The Para-Pattern (2-Chloro-4-nitroanisole)
In the para-isomer, the nitro and methoxy groups are spatially isolated. The fragmentation is dominated by high-energy direct cleavages.
-
Dominant Pathway: Direct loss of the nitro group radical (
). -
Secondary Pathway: Loss of the methyl radical (
) from the methoxy group. -
Key Characteristic: The spectrum is "cleaner," dominated by the base peak at m/z 141.
Mechanism 2: The Ortho-Effect (4-Chloro-2-nitroanisole)
In the ortho-isomer, the proximity of the nitro oxygen to the methoxy group facilitates a rearrangement (hydrogen or oxygen transfer) before fragmentation.
-
The Ortho-Rearrangement: The nitro group oxygen attacks the methoxy carbon or interacts with the ring, facilitating the loss of neutral NO (30 Da) or CHO (29 Da).
-
Key Characteristic: A significant peak at [M-30]
(m/z 157) or [M-33] (loss of water/methyl combination) which is virtually absent or very weak in the para-isomer.
Diagnostic Peak Comparison Table
| Fragment Ion (m/z) | Identity | 2-Chloro-4-nitroanisole (Para) | 4-Chloro-2-nitroanisole (Ortho) | Mechanistic Origin |
| 187 / 189 | Strong | Strong | Molecular Ion (3:1 Cl isotope pattern) | |
| 172 | Low | Low/Medium | Simple cleavage of methyl ether | |
| 157 | Weak (<5%) | Diagnostic (>20%) | Ortho-Effect Rearrangement | |
| 141 | Base Peak (100%) | Strong (60-80%) | Direct cleavage of Nitro group | |
| 113 | Medium | Medium | Ring contraction/CO loss from phenyl cation | |
| 77 | Low | Low | Phenyl ring degradation |
Visualizing the Fragmentation Pathways
The following diagram illustrates the divergent pathways. Note how the Ortho isomer accesses a unique rearrangement pathway (red path) unavailable to the Para isomer.
Caption: Comparative fragmentation tree. The red pathway (Loss of NO) is the diagnostic indicator for the ortho-isomer (4-chloro-2-nitroanisole).
Mechanistic Deep Dive: The Ortho-Effect
Understanding why the spectra differ ensures you can defend your data interpretation.
The "Para" Logic (2-Chloro-4-nitroanisole)
In the para position, the nitro group acts purely as an electron-withdrawing group. The
-
Ionization: Electron removal primarily from the aromatic
-system or the methoxy oxygen lone pair. -
Cleavage: The radical cation stabilizes by ejecting the stable neutral
radical. -
Result: A massive peak at m/z 141 (
).
The "Ortho" Logic (4-Chloro-2-nitroanisole)
The spatial proximity of the nitro oxygen to the methoxy group allows for a Mc Lafferty-like rearrangement or a redox interaction .
-
Rearrangement: An oxygen atom from the nitro group interacts with the methoxy group.
-
Elimination: This interaction facilitates the expulsion of neutral nitric oxide (NO), leaving a phenoxy-type radical cation at m/z 157.
-
Result: The presence of m/z 157 is the "smoking gun" for the ortho isomer.
Summary of Identification Rules
When analyzing an unknown sample of C
-
Check m/z 187/189: Confirm Chlorine (3:1 ratio).
-
Check m/z 141: If this is the sole dominant fragment >50%, suspect Para (2-Chloro-4-nitroanisole).
-
Check m/z 157: If this peak is present at >20% relative abundance , confirm Ortho (4-Chloro-2-nitroanisole).
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Benzene, 2-chloro-1-methoxy-4-nitro- (2-Chloro-4-nitroanisole). National Institute of Standards and Technology. [Link]
-
PubChem. Compound Summary: 4-Chloro-2-nitroanisole (4-Chloro-1-methoxy-2-nitrobenzene). National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference on Ortho Effects in Mass Spectrometry).
A Senior Application Scientist's Guide to Differentiating 3-(chloromethyl)-2-nitrophenol and 2-nitro-3-methylphenol
In the realm of pharmaceutical development and chemical research, the precise identification of isomeric compounds is a critical step that underpins the validity of subsequent scientific endeavors. The structural similarity between isomers like 3-(chloromethyl)-2-nitrophenol and 2-nitro-3-methylphenol presents a significant analytical challenge. Though both share the same molecular formula (C₇H₆ClNO₃) and molecular weight, the seemingly minor difference in the placement of a chloromethyl versus a methyl group profoundly impacts their chemical and physical properties, and consequently, their biological activity and synthetic utility. This guide provides a comprehensive, multi-technique approach to unambiguously differentiate these two isomers, grounded in fundamental principles and supported by experimental data.
At first glance, the structures of 3-(chloromethyl)-2-nitrophenol and 2-nitro-3-methylphenol appear closely related. However, the substitution of a hydrogen atom in the methyl group of 2-nitro-3-methylphenol with a chlorine atom to form 3-(chloromethyl)-2-nitrophenol introduces significant electronic and steric differences that can be exploited for their differentiation.
Table 1: Structural and Physical Properties
| Property | 3-(chloromethyl)-2-nitrophenol | 2-nitro-3-methylphenol |
| Molecular Formula | C₇H₆ClNO₃ | C₇H₇NO₃ |
| Molecular Weight | 187.58 g/mol [1] | 153.14 g/mol [2][3][4][5][6][7] |
| CAS Number | 2973-19-5[1] | 4920-77-8[5][8] |
| Appearance | Not specified | Yellow crystalline solid[2] |
The most apparent difference lies in their molecular weights, with 3-(chloromethyl)-2-nitrophenol being heavier due to the presence of the chlorine atom. This fundamental distinction forms the basis for their differentiation by mass spectrometry.
Spectroscopic Differentiation: A Multi-Faceted Approach
A combination of spectroscopic techniques provides a robust and definitive means of distinguishing between these two isomers. Each technique probes different aspects of the molecular structure, and together, they create a comprehensive analytical picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for differentiating isomers. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectra of the two compounds will exhibit distinct differences, primarily in the signals corresponding to the methyl/chloromethyl group and the aromatic protons.
-
3-(chloromethyl)-2-nitrophenol: The chloromethyl group (-CH₂Cl) will produce a singlet at a downfield chemical shift (typically around 4.5-5.0 ppm) due to the electron-withdrawing effect of the chlorine atom. The three aromatic protons will show a complex splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring.
-
2-nitro-3-methylphenol: The methyl group (-CH₃) will appear as a singlet at a more upfield position (around 2.2-2.5 ppm) compared to the chloromethyl group.[9] The aromatic region will also display a pattern indicative of a 1,2,3-trisubstituted ring, but the precise chemical shifts will differ from its chlorinated counterpart due to the different electronic environment.
¹³C NMR Spectroscopy: The carbon NMR spectra will also show clear distinctions.
-
3-(chloromethyl)-2-nitrophenol: The carbon of the chloromethyl group will resonate at a characteristic downfield position (around 40-50 ppm). The aromatic region will display six distinct signals due to the lack of symmetry.
-
2-nitro-3-methylphenol: The methyl carbon will appear at a much more upfield chemical shift (typically 15-25 ppm).[10] Similar to the proton spectrum, the aromatic carbons will have different chemical shifts compared to 3-(chloromethyl)-2-nitrophenol. The absence of symmetry in 2-nitro-3-methylphenol means that all six aromatic carbons should produce separate peaks in the ¹³C NMR spectrum.[11]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Group | 3-(chloromethyl)-2-nitrophenol (Predicted) | 2-nitro-3-methylphenol (Experimental) |
| -CH₂Cl / -CH₃ (¹H) | ~4.5 - 5.0 (s) | 2.25 (s)[9] |
| Aromatic-H (¹H) | Complex multiplet | 7.32, 7.24, 7.15 (m)[9] |
| -OH (¹H) | Variable | 10.35 (s)[9] |
| -CH₂Cl / -CH₃ (¹³C) | ~40 - 50 | Not explicitly stated, but predicted ~15-25 |
| Aromatic-C (¹³C) | 6 distinct signals | Not explicitly stated, but predicted 6 distinct signals |
Mass Spectrometry (MS): Exploiting the Mass Difference and Fragmentation
Mass spectrometry provides a direct and unambiguous method for differentiation based on the distinct molecular weights of the two isomers.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum of 3-(chloromethyl)-2-nitrophenol will show a molecular ion peak at m/z 187 and an M+2 peak at m/z 189 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. In contrast, 2-nitro-3-methylphenol will exhibit a molecular ion peak at m/z 153.[2][4][5][7][9]
-
Fragmentation Pattern: The fragmentation patterns will also differ significantly. The chloromethyl derivative is likely to lose a chlorine radical or a chloromethyl radical, leading to characteristic fragment ions. The methyl derivative will show fragmentation patterns typical of nitrophenols, such as the loss of NO₂ or CO.
Infrared (IR) Spectroscopy: Probing Functional Groups
While IR spectroscopy is generally less definitive for isomer differentiation compared to NMR and MS, it can provide valuable confirmatory data.
-
Shared Features: Both compounds will exhibit characteristic IR absorption bands for the hydroxyl (-OH) group (a broad band around 3200-3600 cm⁻¹), the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic ring (around 1450-1600 cm⁻¹), and the nitro group (NO₂) asymmetric and symmetric stretching (around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively).[12]
-
Differentiating Features: The key difference will be the presence of a C-Cl stretching vibration for 3-(chloromethyl)-2-nitrophenol, which typically appears in the fingerprint region (around 600-800 cm⁻¹). The C-H bending vibrations of the methyl group in 2-nitro-3-methylphenol will also have a characteristic signature in the fingerprint region that will be absent in the chloromethyl analog.
Chromatographic Separation: Resolving the Isomers
Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for separating mixtures of these isomers and can also be used for their identification based on retention times.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent technique for separating volatile compounds like these nitrophenol derivatives.[13] The difference in their polarity and volatility will lead to different retention times on a GC column. Coupling the GC to a mass spectrometer (GC-MS) provides a powerful analytical tool, as it allows for the separation of the isomers followed by their individual mass spectral analysis, providing definitive identification.[14][15]
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful separation technique, particularly for less volatile or thermally labile compounds.[16] Reversed-phase HPLC, using a C18 or a phenyl-based column, can effectively separate these isomers.[17] The choice of a phenyl column can offer enhanced resolution due to π-π interactions between the stationary phase and the aromatic rings of the analytes.[17][18] The retention times will differ based on the polarity of the two compounds. The chloromethyl derivative is expected to be more nonpolar and thus have a longer retention time on a reversed-phase column compared to the methyl derivative.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Analysis: Process the spectra and analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.
Diagram 1: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Analyze the chromatogram for the retention times of the peaks and the mass spectra of the separated components to identify the isomers.
Diagram 2: GC-MS Differentiation Workflow
Caption: Workflow for GC-MS based isomer differentiation.
Conclusion
The differentiation of 3-(chloromethyl)-2-nitrophenol and 2-nitro-3-methylphenol, while challenging due to their isomeric nature, can be accomplished with a high degree of confidence through the systematic application of modern analytical techniques. ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, allowing for unambiguous assignment based on the unique chemical environments of the protons and carbons in each molecule. Mass spectrometry offers a rapid and definitive confirmation based on the distinct molecular weights and isotopic patterns. Finally, chromatographic methods like GC-MS and HPLC not only provide an orthogonal method for identification based on retention times but are also indispensable for the separation and quantification of these isomers in complex mixtures. By employing a multi-technique approach, researchers and drug development professionals can ensure the accurate identification of these compounds, a crucial step in maintaining the integrity and success of their scientific work.
References
- Benchchem.
- ChemicalBook. 2-Methyl-3-nitrophenol(5460-31-1) 1H NMR spectrum. Accessed February 12, 2026.
- Smolecule. Buy 2-Methyl-3-nitrophenol | 5460-31-1. Accessed February 12, 2026.
- Taylor & Francis Online. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Accessed February 12, 2026.
- ChemicalBook. 3-Methyl-2-nitrophenol(4920-77-8) 1H NMR spectrum. Accessed February 12, 2026.
- ChemicalBook. 3-Methyl-2-nitrophenol(4920-77-8) 13C NMR spectrum. Accessed February 12, 2026.
- NIST. 3-Methyl-2-nitrophenol. Accessed February 12, 2026.
- NIST. 3-Methyl-2-nitrophenol IR Spectrum. Accessed February 12, 2026.
- CymitQuimica. CAS 5460-31-1: 2-Methyl-3-nitrophenol. Accessed February 12, 2026.
- NIST. 2-Methyl-3-nitrophenol. Accessed February 12, 2026.
- RSC Publishing.
- NIST. 2-Methyl-3-nitrophenol. Accessed February 12, 2026.
- CAS Common Chemistry. 2-(Chloromethyl)-4-nitrophenol. Accessed February 12, 2026.
- ResearchGate.
- ACP. Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS. Accessed February 12, 2026.
- Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Accessed February 12, 2026.
- YouTube. organic chemistry essentials - 13c nmr. Accessed February 12, 2026.
- University of Calgary. IR: nitro groups. Accessed February 12, 2026.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Buy 2-Methyl-3-nitrophenol | 5460-31-1 [smolecule.com]
- 3. CAS 5460-31-1: 2-Methyl-3-nitrophenol | CymitQuimica [cymitquimica.com]
- 4. 2-Methyl-3-nitrophenol [webbook.nist.gov]
- 5. 3-Methyl-2-nitrophenol [webbook.nist.gov]
- 6. 2-Methyl-3-nitrophenol | 5460-31-1 [chemicalbook.com]
- 7. 2-Methyl-3-nitrophenol [webbook.nist.gov]
- 8. 3-Methyl-2-nitrophenol [webbook.nist.gov]
- 9. 2-Methyl-3-nitrophenol(5460-31-1) 1H NMR spectrum [chemicalbook.com]
- 10. 3-Methyl-2-nitrophenol(4920-77-8) 13C NMR spectrum [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. researchgate.net [researchgate.net]
- 14. Diurnal variations of gaseous and particulate nitrophenol isomers in the atmosphere monitored by using wet scrubbing online preconcentration - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00021K [pubs.rsc.org]
- 15. acp.copernicus.org [acp.copernicus.org]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. agilent.com [agilent.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
